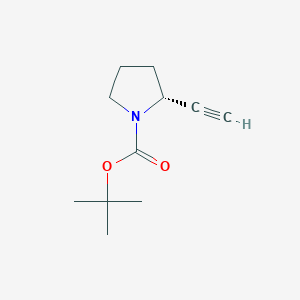![molecular formula C11H10F3NO3 B176184 Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate CAS No. 17738-86-2](/img/structure/B176184.png)
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate, also known as EOTA, is a chemical compound with a variety of uses in scientific research and laboratory experiments. Its molecular formula is C9H8F3NO3 and it has a molecular weight of 237.17 g/mol. EOTA is an organic compound with a yellowish-orange color and a melting point of 180-181 °C. It is soluble in water and can be used in a variety of applications.
Aplicaciones Científicas De Investigación
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a fluorescent probe for the detection of certain compounds. It has been used in the synthesis of pharmaceuticals, such as antifungal agents and anticancer agents. Additionally, Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has been used in the synthesis of polymers, such as poly(ethylene glycol) and poly(ethyleneimine).
Mecanismo De Acción
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate acts as a nucleophile, meaning it can form bonds with other molecules. It can form bonds with electrophiles, such as carbonyl compounds, and can also form hydrogen bonds with other molecules. This allows it to act as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been found to inhibit the growth of certain bacteria and fungi. Additionally, Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has been found to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate has several advantages for use in laboratory experiments. It is a relatively stable compound that can be stored at room temperature and is soluble in water. Additionally, it is non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents and is not very stable in the presence of strong acids or bases.
Direcciones Futuras
There are a variety of potential future directions for the use of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate in scientific research. It could be used in the synthesis of more complex molecules, such as peptides and proteins. Additionally, its anti-inflammatory and anti-cancer properties could be further explored. It could also be used in the development of more effective antibiotics and antifungal agents. Finally, its use as a fluorescent probe could be further explored to develop more sensitive detection methods.
Métodos De Síntesis
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate can be synthesized in a two-step process. The first step involves the reaction of trifluoroacetic anhydride with 2-amino-2-phenylacetophenone to form ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate. The second step involves the reaction of ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate with a base, such as sodium hydroxide, to form the desired product.
Propiedades
IUPAC Name |
ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-2-18-10(17)9(16)15-8-5-3-4-7(6-8)11(12,13)14/h3-6H,2H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPJCBWVGQNZSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365200 |
Source


|
| Record name | ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17738-86-2 |
Source


|
| Record name | ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)

![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)


![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)




